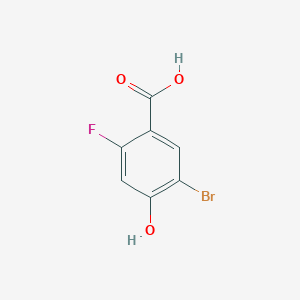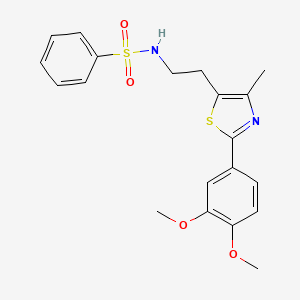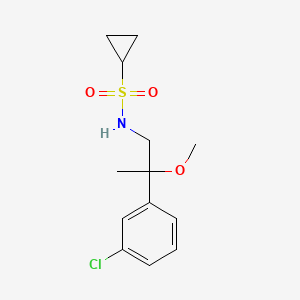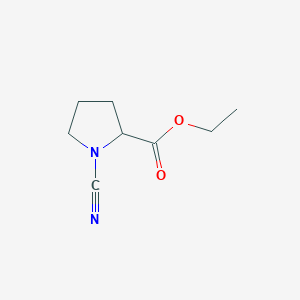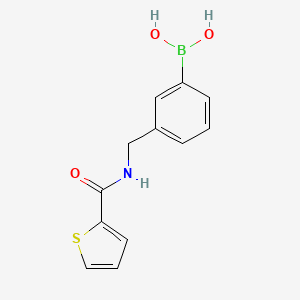
(3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid” is a type of organoboron reagent. Organoboron reagents are generally environmentally benign and are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Synthesis Analysis
The synthesis of such compounds often involves the use of Suzuki–Miyaura coupling . This process involves the combination of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Chemical Reactions Analysis
In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Applications De Recherche Scientifique
Anomalous Binding Profile for Biological Membrane Recognition
Boronic acids like 3-(Propionamido)phenylboronic acid (PAPBA) exhibit unique binding profiles with N-acetylneuraminic acid (Neu5Ac, sialic acid), indicating their potential for recognizing specific residues on biological membranes. This ability could be pivotal in developing diagnostic tools and understanding cell-surface interactions (Otsuka et al., 2003).
Synthesis and Structure for Material Science Applications
The synthesis of amino-3-fluorophenyl boronic acid, a derivative with applications in glucose sensing materials, underscores the importance of boronic acids in creating responsive materials for physiological monitoring (Das et al., 2003).
Catalysis in Peptide Synthesis
(2-(Thiophen-2-ylmethyl)phenyl)boronic acid has been utilized as a catalyst for direct amide bond synthesis between carboxylic acids and amines, highlighting its role in peptide synthesis and the development of pharmaceutical intermediates (El Dine et al., 2015).
Optical Modulation and Sensor Development
Phenyl boronic acids, through their ability to interact with saccharides, have been employed in the optical modulation of materials like single-walled carbon nanotubes (SWNTs). This application is significant for developing sensors and devices that respond to biological stimuli (Mu et al., 2012).
Complexation with Glycosides in Neutral Water
A new class of carbohydrate-binding boronic acids has been shown to complex with glycosides under physiologically relevant conditions, opening pathways for designing selective receptors for cell-surface glycoconjugates (Dowlut & Hall, 2006).
Mécanisme D'action
The mechanism of action in the Suzuki–Miyaura coupling involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Orientations Futures
Propriétés
IUPAC Name |
[3-[(thiophene-2-carbonylamino)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3S/c15-12(11-5-2-6-18-11)14-8-9-3-1-4-10(7-9)13(16)17/h1-7,16-17H,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVOOYBANAYJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CNC(=O)C2=CC=CS2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![11-cyano-7-oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-3,4-dicarboxylic acid](/img/structure/B2836286.png)

![1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone](/img/structure/B2836288.png)
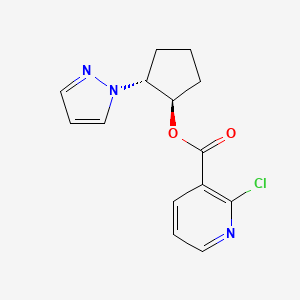
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2836291.png)
![3,9-dimethyl-7-[(3-methylphenyl)methyl]-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide](/img/structure/B2836295.png)


![N-[3-(2-pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2836301.png)
